molecular formula C17H23NO3 B2680358 N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(m-tolyl)acetamide CAS No. 1902907-70-3

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(m-tolyl)acetamide

Cat. No.: B2680358
CAS No.: 1902907-70-3
M. Wt: 289.375
InChI Key: ZCJQPLUQRQKBPW-UHFFFAOYSA-N
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Description

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(m-tolyl)acetamide, also known as OTAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. OTAA is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in chemical synthesis.

Mechanism of Action

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(m-tolyl)acetamide inhibits the activity of HDACs by binding to the active site of the enzyme and preventing it from removing acetyl groups from histones. This results in increased acetylation of histones, which leads to changes in gene expression. The exact mechanism by which HDAC inhibition leads to these changes is not fully understood, but it is thought to involve alterations in chromatin structure and changes in the accessibility of DNA to transcription factors.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects and to protect against oxidative stress. These effects are thought to be mediated through the inhibition of HDACs and the resulting changes in gene expression.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(m-tolyl)acetamide is its high purity and good yields in synthesis. This makes it a useful reagent for chemical synthesis and for studying protein-ligand interactions. However, one limitation of this compound is its relatively low potency as an HDAC inhibitor compared to other compounds. This may limit its potential therapeutic applications and its usefulness as a research tool in some contexts.

Future Directions

There are a number of potential future directions for research on N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(m-tolyl)acetamide. One area of interest is the development of more potent HDAC inhibitors based on the structure of this compound. Another area of interest is the investigation of the effects of this compound on other cellular processes, such as DNA repair and cell cycle regulation. Additionally, the potential therapeutic applications of this compound in the treatment of cancer and other diseases warrant further investigation.

Synthesis Methods

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(m-tolyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-methylbenzylamine with 2-(chloroacetyl)tetrahydrofuran followed by reduction with sodium borohydride. Another method involves the reaction of 2-methylbenzylamine with 2-(bromomethyl)tetrahydrofuran followed by reduction with lithium aluminum hydride. Both methods yield high purity this compound with good yields.

Scientific Research Applications

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(m-tolyl)acetamide has been used in a variety of scientific research applications, including as a reagent in chemical synthesis, as a tool for studying protein-ligand interactions, and as a potential therapeutic agent for the treatment of cancer and other diseases. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. HDAC inhibitors have been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and other conditions.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-12-3-2-4-13(9-12)10-17(19)18-14-5-6-15-16(11-14)21-8-7-20-15/h2-4,9,14-16H,5-8,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJQPLUQRQKBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2CCC3C(C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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